1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a tosylated oxazole ring, and a piperidine carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furan Ring: Starting from furfural, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Oxazole Ring: The oxazole ring is often formed via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Tosylation: The oxazole ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of Piperidine Carboxamide: The final step involves coupling the tosylated oxazole with piperidine-4-carboxamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the oxazole ring.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
- 1-(2-(Furan-2-yl)-4-methyloxazol-5-yl)piperidine-4-carboxamide
- 1-(2-(Furan-2-yl)-4-chloroxazol-5-yl)piperidine-4-carboxamide
- 1-(2-(Furan-2-yl)-4-bromooxazol-5-yl)piperidine-4-carboxamide
Comparison: Compared to these similar compounds, 1-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is unique due to the presence of the tosyl group, which can significantly influence its reactivity and biological activity. The tosyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in the development of new materials and pharmaceuticals. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-13-4-6-15(7-5-13)29(25,26)19-20(23-10-8-14(9-11-23)17(21)24)28-18(22-19)16-3-2-12-27-16/h2-7,12,14H,8-11H2,1H3,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOXPSRZRRMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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